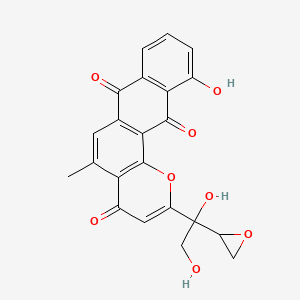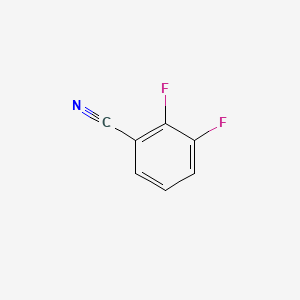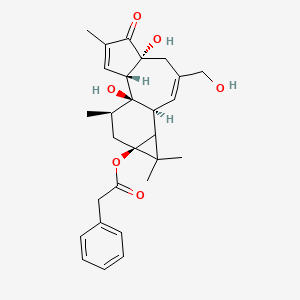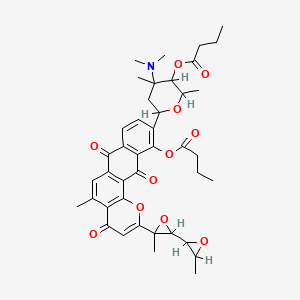
3',11-Dibutyrylankinomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,11-Dibutyrylankinomycin is a synthetic derivative of the natural antibiotic ankyrinomycin. It is characterized by the presence of butyryl groups at the 3’ and 11 positions of the molecule. This compound is known for its potent antibacterial properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,11-Dibutyrylankinomycin involves the acylation of ankyrinomycin with butyric anhydride in the presence of a suitable catalyst. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of 3’,11-Dibutyrylankinomycin follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using large-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
3’,11-Dibutyrylankinomycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The butyryl groups can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new acyl derivatives.
科学的研究の応用
3’,11-Dibutyrylankinomycin has several applications in scientific research:
Chemistry: Used as a model compound to study acylation and substitution reactions.
Biology: Investigated for its antibacterial properties against various bacterial strains.
Medicine: Potential use as an antibiotic for treating bacterial infections.
Industry: Used in the development of new antibacterial agents and as a reference standard in analytical chemistry.
作用機序
The antibacterial activity of 3’,11-Dibutyrylankinomycin is attributed to its ability to inhibit bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis. This leads to the death of the bacterial cell.
類似化合物との比較
Similar Compounds
Ankyrinomycin: The parent compound from which 3’,11-Dibutyrylankinomycin is derived.
3’,11-Diacetylankinomycin: Another derivative with acetyl groups instead of butyryl groups.
3’,11-Dipropionylankinomycin: A derivative with propionyl groups.
Uniqueness
3’,11-Dibutyrylankinomycin is unique due to its enhanced antibacterial activity compared to its parent compound and other derivatives. The presence of butyryl groups increases its lipophilicity, allowing better penetration into bacterial cells and more effective inhibition of protein synthesis.
特性
IUPAC Name |
[6-[11-butanoyloxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-4-(dimethylamino)-2,4-dimethyloxan-3-yl] butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47NO11/c1-10-12-28(44)51-36-22(26-18-40(6,42(8)9)38(21(5)48-26)52-29(45)13-11-2)14-15-23-31(36)34(47)32-24(33(23)46)16-19(3)30-25(43)17-27(50-37(30)32)41(7)39(53-41)35-20(4)49-35/h14-17,20-21,26,35,38-39H,10-13,18H2,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIOZJJHEWKRHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(OC(CC1(C)N(C)C)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)OC(=O)CCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151283-90-8 |
Source


|
| Record name | 3',11-Dibutyrylankinomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151283908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[18F]3-(1H-imidazol-4-yl)propyl-4-fluorobenzyl ether](/img/structure/B1214691.png)
![2-[[(5S,6S)-5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxy-propanoic acid](/img/structure/B1214693.png)
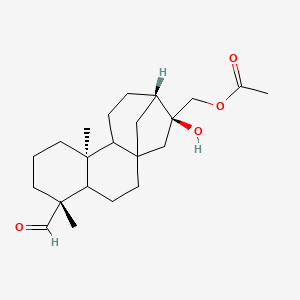
![4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one](/img/structure/B1214696.png)
![2-[(3-Chloro-1-benzothiophen-2-yl)methylideneamino]phenol](/img/structure/B1214697.png)
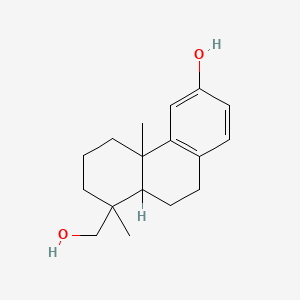
![2,6-Bis[[4-[3-(dimethylamino)propoxy]phenyl]methylidene]cyclohexan-1-one](/img/structure/B1214701.png)
